5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 66999-62-0) is a heterocyclic compound featuring a fused triazole-pyridine core. The molecule is substituted with chlorine at position 5 and a chloromethyl group (-CH₂Cl) at position 3 (Figure 1). Its molecular formula is C₇H₅Cl₂N₃, with a molecular weight of 202.04 g/mol. Key physical properties include a melting point of 124–126°C, a predicted density of 1.59 g/cm³, and an estimated pKa of 1.27, indicative of weak acidity .
The chloromethyl group at position 3 enhances its reactivity, enabling further functionalization (e.g., nucleophilic substitution), while the chlorine at position 5 contributes to electronic effects and steric bulk. These features make it a versatile intermediate in medicinal chemistry and agrochemical synthesis.
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-4-7-11-10-6-3-1-2-5(9)12(6)7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUZCQITBRFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314916 | |
| Record name | 6R-0074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66999-62-0 | |
| Record name | NSC289805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6R-0074 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 5-chloro-1H-[1,2,4]triazole with 3-chloromethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the 3rd position can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nature of the nucleophile or the specific reaction conditions .
Scientific Research Applications
Medicinal Chemistry
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been investigated for its potential biological activities. Research indicates that derivatives of this compound exhibit significant efficacy against various pathogens and inflammatory conditions. The structural features of the compound allow for modifications that can enhance its therapeutic properties.
Biological Activities
- Antimicrobial Properties : Derivatives have shown effectiveness against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some studies suggest potential applications in treating inflammatory diseases.
- Antiviral Activities : Certain modifications have been linked to antiviral properties.
Synthesis and Derivative Development
The synthesis of this compound typically involves several key steps that allow for the generation of various derivatives by altering substituents on the triazole or pyridine rings. This flexibility in synthesis makes it a valuable compound for research into new therapeutic agents.
Synthetic Routes
- Chloromethylation : Introduction of chloromethyl groups to enhance reactivity.
- Substitution Reactions : Modifications at different positions on the triazole and pyridine rings to explore biological activity.
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets. Studies have shown that it can interact with enzymes and receptors involved in disease pathways. This interaction is crucial for understanding its mechanism of action and potential therapeutic uses.
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to this compound and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine | Methyl substitution on the triazole | Antibacterial and antifungal |
| 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine | Fluorine substituent enhancing reactivity | Antiviral properties |
| 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine | Chlorine at different position | Potential anti-inflammatory effects |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory activity compared to standard antibiotics.
Case Study 2: Anti-inflammatory Potential
Research focused on the anti-inflammatory effects of synthesized derivatives in animal models showed promising results. The compounds were effective in reducing inflammation markers significantly compared to control groups.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 5-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine and analogous compounds:
Physicochemical Properties
- Solubility : The chloromethyl group increases polarity compared to methyl substituents, but the hydrobromide salt of the 3-amine derivative (C₆H₅ClN₃·HBr) exhibits superior aqueous solubility .
- Thermal Stability: The target compound’s melting point (124–126°C) is higher than non-chlorinated analogs (e.g., 5-ethoxy derivatives), likely due to stronger intermolecular halogen interactions .
Biological Activity
5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound notable for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₅Cl₂N₃
- Molecular Weight : 202.04 g/mol
- Structure : The compound features a triazole ring fused to a pyridine ring, with chlorine substituents at the 5th and 3rd positions. This unique arrangement enhances its reactivity and biological profile.
The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which is crucial for cell cycle progression from the G1 phase to the S phase. This inhibition leads to reduced cell proliferation, particularly in cancer cells, making it a potential candidate for cancer therapy .
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Anticancer Activity : Inhibition of CDK2 has been linked to anticancer effects. The compound's ability to halt cell cycle progression is particularly relevant in the context of tumor growth inhibition.
- Anti-inflammatory Effects : Similar compounds within the [1,2,4]triazolo[4,3-a]pyridine class have demonstrated significant anti-inflammatory properties by inhibiting COX-2 activity. For example, related compounds showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound and its derivatives:
| Study | Findings | Methodology |
|---|---|---|
| Tageldin et al. (2020) | Demonstrated strong inhibition of COX-2 in related triazole derivatives | In vitro assays measuring enzyme activity |
| MDPI Review (2020) | Highlighted structure-activity relationships (SAR) indicating enhanced anti-inflammatory activity with specific substitutions | SAR analysis based on various derivatives |
| BenchChem Analysis | Identified CDK2 as a primary target for cell cycle inhibition | Mechanistic studies on cell proliferation |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine?
- Methodological Answer : Two primary routes are documented:
5-exo-dig Cyclization : Reacting chloroethynylphosphonates with 2-hydrazinylpyridines in acetonitrile with K₂CO₃ at room temperature yields triazolopyridines. This method is scalable and allows structural diversification via substituent variation in the hydrazinylpyridine precursor .
Oxidative Ring Closure : Using sodium hypochlorite (NaOCl) in ethanol at room temperature enables clean cyclization of hydrazine intermediates. This green approach avoids toxic reagents like Cr(VI) salts .
- Key Parameters : Solvent choice, temperature, and electron-donating/withdrawing groups on the hydrazinylpyridine influence reaction efficiency.
Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon connectivity, while ³¹P NMR identifies phosphonate-containing derivatives .
- X-ray Diffraction : Single-crystal studies resolve bond lengths, angles, and regiochemistry (e.g., distinguishing [4,3-a] vs. [1,5-a] isomers) .
- HRMS/IR : Validate molecular weight and functional groups (e.g., C-Cl stretches at ~550 cm⁻¹) .
Q. What are the reported biological activities of this compound?
- Methodological Answer :
- Herbicidal Activity : At 37.5–150 g a.i. ha⁻¹, derivatives show >50% inhibition against Echinochloa crusgalli and Brassica juncea, with selectivity for dicotyledonous weeds. Activity correlates with substituent lipophilicity and electronic effects .
- Antimicrobial Potential : Chloromethyl derivatives exhibit moderate antibacterial effects via triazole-thiol interactions with bacterial enzymes .
- Pharmacological Exploration : Sulfonamide analogs demonstrate in vitro antimalarial activity (IC₅₀ values pending further validation) .
Advanced Research Questions
Q. How can researchers resolve contradictory reaction outcomes (e.g., isomer formation) during synthesis?
- Methodological Answer :
- Dimroth Rearrangement : Electron-deficient hydrazinylpyridines (e.g., nitro-substituted) undergo rearrangement at elevated temperatures (60°C), forming [1,2,4]triazolo[1,5-a]pyridines instead of [4,3-a] isomers. Control via temperature modulation and precursor selection .
- Isomer Separation : Use preparative HPLC or column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) .
Q. What strategies improve synthetic yields and regioselectivity?
- Methodological Answer :
- Catalytic Optimization : K₂CO₃ in acetonitrile enhances cyclization kinetics for 3-methylphosphonylated derivatives .
- Solvent Effects : Ethanol or solvent-free conditions reduce side reactions in oxidative cyclizations .
- Substituent Engineering : Electron-rich hydrazinylpyridines favor [4,3-a] products, while nitro groups promote rearrangement .
Q. How can structure-activity relationships (SAR) be systematically studied for herbicidal activity?
- Methodological Answer :
3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent steric/electrostatic properties with activity. For example, bulky groups at C-8 enhance inhibition of Echinochloa crusgalli .
Synthetic Modifications : Introduce alkyl, aryl, or heteroaryl groups at C-3 and C-5 positions to probe hydrophobic/hydrophilic interactions .
Q. What advanced analytical approaches resolve structural ambiguities in derivatives?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in hindered triazole-methyl groups (e.g., coalescence temperature analysis) .
- Isotopic Labeling : ¹⁵N-labeled precursors clarify nitrogen connectivity in complex rearrangements .
Q. How is the compound’s pharmacological potential evaluated preclinically?
- Methodological Answer :
- Target Identification : Molecular docking (e.g., Plasmodium falciparum enzymes for antimalarial studies) .
- In Vitro Assays : Dose-response curves against pathogen cultures (e.g., P. falciparum 3D7 strain) and cytotoxicity screening in mammalian cells .
- Metabolic Stability : Microsomal assays (e.g., liver microsomes) assess metabolic degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
